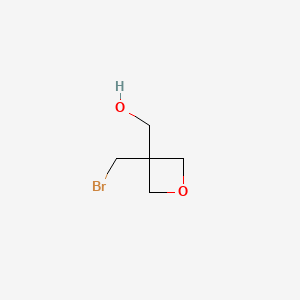

(3-(Bromomethyl)oxetan-3-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(bromomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESXZSLSTRITGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945295 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22633-44-9 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Derivatizations of 3 Bromomethyl Oxetan 3 Yl Methanol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary bromide in (3-(Bromomethyl)oxetan-3-yl)methanol serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds.

Synthesis of Aryloxymethyl Oxetane (B1205548) Derivatives

The displacement of the bromide with oxygen nucleophiles, particularly phenolates, provides a direct route to aryloxymethyl oxetane derivatives. These Williamson ether synthesis-type reactions are typically performed under basic conditions to deprotonate the phenol, thereby generating a more potent nucleophile.

A well-documented method involves the reaction of this compound with various substituted phenols in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. connectjournals.com The reaction mixture is typically heated under reflux for an extended period to ensure complete conversion. connectjournals.com This approach avoids the use of stronger, more hazardous bases like sodium hydride. connectjournals.com The resulting (3-(aryloxymethyl)oxetan-3-yl)methanol derivatives are key intermediates for more complex molecules. connectjournals.comconnectjournals.com

Table 1: Synthesis of (3-(Aryloxymethyl)oxetan-3-yl)methanol Derivatives

| Entry | Phenol | Product | Reagents and Conditions |

|---|---|---|---|

| 1 | Phenol | (3-(Phenoxymethyl)oxetan-3-yl)methanol | K₂CO₃, Acetone, Reflux, 20 hr |

| 2 | 4-Chlorophenol | (3-((4-Chlorophenoxy)methyl)oxetan-3-yl)methanol | K₂CO₃, Acetone, Reflux, 20 hr |

| 3 | 4-Methylphenol | (3-((p-Tolyloxy)methyl)oxetan-3-yl)methanol | K₂CO₃, Acetone, Reflux, 20 hr |

| 4 | 4-Methoxyphenol | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | K₂CO₃, Acetone, Reflux, 20 hr |

Data sourced from a study by Reddy, T. S. et al. connectjournals.com

Fluorination Reactions: Deoxyfluorination Pathways

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. Deoxyfluorination reactions can convert the hydroxymethyl group to a fluoromethyl group, or more commonly, the bromomethyl group can be displaced by a fluoride (B91410) source. However, a more direct and often preferred strategy for this class of compound is the deoxyfluorination of the primary alcohol, followed by manipulation of the bromide, or vice-versa.

Modern deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for converting primary alcohols to alkyl fluorides. sigmaaldrich.com More recently, crystalline and thermally safer reagents like XtalFluor-E® and XtalFluor-M® have been introduced, which offer comparable reactivity profiles. sigmaaldrich.com These reagents activate the alcohol, which is then displaced by a fluoride ion. The reaction typically proceeds in an anhydrous aprotic solvent. While a direct documented fluorination of this compound is not prevalent in readily available literature, the established reactivity of these reagents with primary alcohols suggests a viable pathway to the corresponding (3-(bromomethyl)oxetan-3-yl)fluoromethane or, if the bromide is first substituted, to other fluorinated derivatives. sigmaaldrich.combldpharm.com

Azide (B81097) Formation and Subsequent Reduction Strategies

The azido (B1232118) group is a valuable functional moiety that can serve as a precursor to a primary amine or participate in click chemistry reactions. The synthesis of (3-(azidomethyl)oxetan-3-yl)methanol can be readily achieved through the nucleophilic displacement of the bromide using an azide salt, most commonly sodium azide (NaN₃). researchgate.net

This transformation is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the Sₙ2 reaction. researchgate.net Although many procedures start from the corresponding tosylate or mesylate for enhanced reactivity, the bromomethyl group is also a suitable substrate for this substitution. researchgate.netresearchgate.net

Table 2: Representative Azidation Reaction Conditions

| Starting Material Type | Reagents and Conditions | Product |

|---|---|---|

| Oxetane-3-CH₂-LG (LG=Br, OTs) | NaN₃, DMF, 85 °C, 24 h | (3-(Azidomethyl)oxetan-3-yl)methanol |

Conditions are based on analogous reactions on similar oxetane scaffolds. researchgate.net

Once formed, the azide can be reduced to a primary amine through several established methods. A common and high-yielding strategy is the Staudinger reduction, which involves treatment with a phosphine, such as triphenylphosphine (B44618) or trimethylphosphine, followed by hydrolysis of the resulting aza-ylide. helsinki.fi Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas is a clean and effective method for this transformation.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to another set of important synthetic intermediates. The choice of oxidant and reaction conditions determines the final oxidation state.

Formation of Carboxylic Acid Derivatives

Strong oxidizing agents can convert the primary hydroxymethyl group directly to a carboxylic acid. A well-established method for this transformation on similar oxetane systems involves the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. connectjournals.comconnectjournals.com For instance, (3-phenoxymethyloxetan-3-yl)methanol has been successfully oxidized to the corresponding carboxylic acid using KMnO₄ in a mixture of dioxane and aqueous sodium hydroxide (B78521). connectjournals.com This demonstrates a robust method applicable to the oxetane core, yielding 3-(bromomethyl)oxetane-3-carboxylic acid. connectjournals.comsigmaaldrich.comchemimart.deabovchem.combiosynth.com

Table 3: Oxidation of Oxetane Methanol to Carboxylic Acid

| Substrate | Oxidizing Agent | Reagents and Conditions | Product |

|---|---|---|---|

| (3-(Phenoxymethyl)oxetan-3-yl)methanol | KMnO₄ | aq. NaOH, Dioxane | 3-(Phenoxymethyl)oxetane-3-carboxylic acid |

Data sourced from a study by Reddy, T. S. et al. connectjournals.com

Synthesis of Aldehyde Derivatives

The partial oxidation of the primary alcohol to an aldehyde requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a highly effective and widely used reagent for this purpose. wikipedia.orgorganic-chemistry.org It operates under neutral pH and at room temperature, offering high chemoselectivity and tolerance for other sensitive functional groups, such as the bromomethyl moiety and the oxetane ring. wikipedia.orgacs.org

The oxidation is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org The alcohol rapidly complexes with the hypervalent iodine reagent, and an acetate (B1210297) ligand acts as a base to facilitate the elimination, yielding the desired aldehyde, 3-(bromomethyl)oxetane-3-carbaldehyde. wikipedia.org Other reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), have also been successfully used for the oxidation of oxetane-3-methanols to their corresponding aldehydes. acs.orgresearchgate.net

Reactivity and Modifications of the Oxetane Ring System

The reactivity of the oxetane ring in this compound is dominated by its susceptibility to ring-opening reactions, driven by the release of ring strain (approximately 106 kJ/mol). This reactivity can be harnessed to produce a variety of functionalized acyclic compounds or can be modulated to preserve the oxetane core while other chemical modifications take place. The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring towards external nucleophiles compared to monosubstituted oxetanes, as the substituents sterically hinder the approach to the C-O σ* antibonding orbital. However, the ring remains susceptible to intramolecular processes and reactions under acidic conditions. nih.govresearchgate.net

Oxetane Ring Opening and Subsequent Reclosure Mechanisms

The opening of the oxetane ring in derivatives of this compound is most commonly initiated by acid catalysis, which can involve either Brønsted or Lewis acids. The mechanism typically proceeds through the protonation or coordination of the oxetane oxygen, which activates the ring towards nucleophilic attack.

Under acidic conditions, the protonated oxetane can undergo cleavage to form a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent oxygen atom and can be trapped by various nucleophiles. In the context of this compound derivatives, intramolecular nucleophilic attack is a common pathway. For instance, if the primary alcohol is deprotonated or another internal nucleophile is present, it can attack the electrophilic carbon of the opened ring.

While specific studies detailing the ring-opening and subsequent reclosure of this compound itself are not extensively documented in publicly available literature, the principles can be inferred from the behavior of analogous 3,3-disubstituted oxetanes. For example, the treatment of 3-aryloxetan-3-ols with a Brønsted acid like triflimide (Tf₂NH) can lead to the formation of an oxetane carbocation. nih.gov This intermediate can then react with a tethered nucleophile. If a suitable diol is used as a nucleophile, a subsequent intramolecular ring-opening of the oxetane can lead to the formation of larger heterocyclic systems like 1,4-dioxanes. nih.gov

A plausible, though not explicitly documented, mechanism for a ring-opening and reclosure sequence starting from a derivative of this compound could involve the initial opening of the oxetane ring by an external nucleophile, followed by a subsequent intramolecular reaction that forms a new ring system. The outcome of such reactions is highly dependent on the nature of the substituents and the reaction conditions, which dictate the kinetic versus thermodynamic control of the process. imperial.ac.uk

Table 1: General Conditions for Acid-Catalyzed Ring Opening of 3,3-Disubstituted Oxetanes

| Catalyst Type | Typical Catalysts | Nucleophile | Potential Products from this compound Derivatives |

| Brønsted Acid | Tf₂NH, H₂SO₄, HCl | Alcohols, Water, Internal Nucleophiles | Diols, Ethers, Rearranged products |

| Lewis Acid | In(OTf)₃, TMSCN, BF₃·OEt₂ | Cyanide, Amines, Internal Nucleophiles | Nitriles, Amino alcohols, Cyclized products |

This table is based on the general reactivity of 3,3-disubstituted oxetanes and provides hypothetical products for derivatives of this compound.

Strategies for Modulating Oxetane Ring Reactivity

Controlling the reactivity of the oxetane ring is crucial for the selective functionalization of this compound. Several strategies can be employed to either enhance or suppress the ring's susceptibility to opening.

One of the primary methods to modulate reactivity is through the use of protecting groups for the hydroxymethyl functionality. organic-chemistry.org By converting the alcohol to an ether or an ester, the possibility of intramolecular ring-opening initiated by the hydroxyl group can be prevented. This allows for a wider range of reaction conditions to be applied to other parts of the molecule without compromising the integrity of the oxetane ring.

The stability of the oxetane ring is also influenced by the nature of the substituents at the C3 position. In this compound, the presence of two substituents already provides a degree of steric hindrance that stabilizes the ring against external nucleophilic attack.

Furthermore, the choice of reaction conditions plays a pivotal role. For instance, reactions can be performed under basic or neutral conditions to avoid acid-catalyzed ring-opening. An example of this is the reaction of this compound with phenols in the presence of a mild base like potassium carbonate (K₂CO₃) in acetone. In this case, the Williamson ether synthesis proceeds at the bromomethyl group without affecting the oxetane ring. connectjournals.com Similarly, the oxidation of the primary alcohol to a carboxylic acid can be achieved using potassium permanganate (KMnO₄) in an aqueous sodium hydroxide solution, demonstrating the ring's stability under basic oxidative conditions. connectjournals.com

Table 2: Examples of Reactions Modulating the Reactivity of this compound

| Reaction Type | Reagents and Conditions | Functional Group Modified | Oxetane Ring Integrity | Reference |

| Etherification | Phenol, K₂CO₃, Acetone, Room Temp. | Bromomethyl | Maintained | connectjournals.com |

| Oxidation | KMnO₄, aq. NaOH, Dioxane | Hydroxymethyl | Maintained | connectjournals.com |

| Amination (via azide) | NaN₃; then H₂, Pd/C | Bromomethyl | Maintained | connectjournals.com |

These examples underscore that by careful selection of reagents and reaction conditions, the oxetane ring in this compound can be preserved, allowing for selective transformations at the bromomethyl and hydroxymethyl groups. This strategic control over the oxetane ring's reactivity is essential for the synthesis of complex molecules incorporating this valuable heterocyclic motif.

Research Applications in Advanced Organic Synthesis

(3-(Bromomethyl)oxetan-3-yl)methanol as a Core Scaffold for Complex Molecular Architectures

This compound serves as a fundamental building block for the construction of more elaborate molecules, particularly those with spirocyclic systems. The presence of two distinct functional groups, a primary alcohol and a bromomethyl group, allows for sequential and regioselective modifications. This dual functionality is pivotal for its utility in creating complex molecular architectures. sigmaaldrich.comcymitquimica.com

The synthesis of spirocyclic oxetanes is a prominent application, often leveraging the Williamson etherification. acs.org For instance, the synthesis of a spirocyclic building block used in the preparation of a ciprofloxacin (B1669076) analogue demonstrates a widely employed strategy. acs.org While not starting directly from this compound, the principles are directly applicable. The general approach involves the reaction of a diol with a suitable dielectrophile. In the context of our subject compound, the alcohol moiety can be reacted, followed by intramolecular cyclization involving the bromomethyl group, or vice-versa, to generate spirocyclic systems.

The oxetane (B1205548) ring itself can influence the conformation of aliphatic chains, favoring synclinal arrangements over antiplanar ones. researchgate.net This conformational control is a subtle but important aspect of its role as a core scaffold. Furthermore, spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, show remarkable similarities to established fragments in drug discovery like morpholine (B109124) and can even surpass them in enhancing solubility. researchgate.net

The development of synthetic methods to produce mono-, di-, and multifunctional 3,3-disubstituted oxetanes has been crucial for their broader application. google.com The commercial availability of this compound facilitates its use as a starting material for a variety of these complex structures. sigmaaldrich.comcymitquimica.comcalpaclab.com

Stereoselective Syntheses Incorporating Oxetane Motifs

The construction of stereochemically defined centers is a cornerstone of modern organic synthesis. While the parent molecule this compound is achiral, its derivatives can be employed in stereoselective reactions. The synthesis of oxetin, a natural product, utilized a Williamson etherification to form the oxetane ring with the desired stereochemistry, starting from a chiral sugar auxiliary. acs.org

Another approach to stereocontrol involves the ring-opening of epoxides. For example, the opening of epoxides with a sulfoxonium ylide generated in situ from trimethyloxosulfonium iodide can lead to precursors for oxetane cyclization. acs.org

More contemporary methods focus on the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes. acs.org Although this involves the reaction of a pre-formed oxetane, it highlights the importance of stereoselectivity in the chemistry of this ring system.

A general strategy for accessing functionalized oxetanes involves the cyclization of diols. For instance, diol 56 can be transformed through cyclization, nucleophilic substitution, and functional group manipulation to yield a variety of functionalized oxetanes. acs.org Similarly, a three-step route from diol 57 via a cyclic carbonate allows for the synthesis of 3-benzyloxetane 59 . acs.org These methods underscore the potential for creating chiral oxetane-containing molecules from achiral precursors like this compound by employing chiral reagents or catalysts.

Radical Addition Methodologies for Oxetane Introduction into Heteroaromatic Systems

The introduction of oxetane moieties into heteroaromatic systems is a valuable strategy in medicinal chemistry. The Minisci reaction, a radical addition method, has been successfully employed for this purpose. nih.gov This reaction allows for the direct C-H functionalization of electron-deficient heteroaromatics.

In a typical Minisci reaction, a radical is generated from a suitable precursor and then adds to the protonated heteroaromatic ring. To introduce an oxetan-3-yl group, a radical precursor derived from an oxetane is required. While the direct use of this compound in a Minisci reaction is not explicitly detailed in the provided results, the principles of the reaction are applicable. The bromomethyl group could potentially be converted into a suitable radical precursor.

The general utility of this process has been demonstrated by introducing an oxetane or azetidine (B1206935) into heteroaromatic systems that are important in drug discovery. nih.gov This method is advantageous as it often avoids the need for pre-functionalization of the heteroaromatic ring.

Wittig Olefination of Oxetanone for the Preparation of Methylene (B1212753) Oxetanes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylids. organicchemistrydata.org In the context of oxetane chemistry, the Wittig olefination of oxetan-3-one is a key transformation for the preparation of 3-methyleneoxetane and its derivatives. acs.org

The parent Wittig reagent, methylenetriphenylphosphorane, is commonly used for the methylenation of ketones. organicchemistrydata.org The reaction of oxetan-3-one with this ylide would yield 3-methyleneoxetane. This exocyclic double bond can then serve as a handle for further functionalization.

The Wittig reaction can be modified to control the stereochemistry of the resulting alkene. For non-stabilized phosphonium ylids, the reaction with aldehydes can be directed to favor the formation of (E)-alkenes using specific reaction conditions. harvard.edu While oxetan-3-one is a ketone, the principles of stereocontrol in Wittig reactions are well-established. organicchemistrydata.org

The homologation of oxetan-3-one to oxetane-3-carboxaldehyde has been developed, which can then undergo a Wittig reaction to introduce a variety of substituents. researchgate.net This multi-step sequence expands the range of accessible methylene oxetane derivatives.

Table of Research Findings

| Research Application | Key Findings |

| Core Scaffold for Complex Molecules | This compound is a key building block for spirocyclic systems. The oxetane motif influences molecular conformation. researchgate.net |

| Stereoselective Synthesis | Williamson etherification and epoxide ring-opening are established methods for stereocontrolled oxetane synthesis. acs.org |

| Radical Addition to Heteroaromatics | The Minisci reaction allows for the direct introduction of oxetane groups into heteroaromatic rings. nih.gov |

| Wittig Olefination | The Wittig reaction of oxetan-3-one is a primary method for preparing 3-methyleneoxetanes. acs.orgorganicchemistrydata.org |

Applications and Research Perspectives in Medicinal Chemistry

Design and Synthesis of Novel Pharmaceutical Agents

(3-(Bromomethyl)oxetan-3-yl)methanol is a versatile synthon in the synthesis of novel pharmaceutical agents, primarily due to its bifunctional nature. It possesses a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack via the displacement of its bromide leaving group. The synthesis of this key intermediate can be achieved through the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base like sodium ethoxide connectjournals.com.

Once formed, this compound serves as a starting point for a variety of derivatives. For instance, it can be reacted with phenols in the presence of a mild base to yield (3-(aryloxymethyl)oxetan-3-yl)methanol compounds connectjournals.com. The primary alcohol of this product can then be oxidized to a carboxylic acid, which can be further converted into amines via intermediates like N-CBz protected aminooxetanes connectjournals.comconnectjournals.com. A patented process further highlights its utility, describing the oxidation of this compound to 3-(bromomethyl)oxetane-3-carboxylic acid, which is then converted into valuable carbamate intermediates for further elaboration google.com. These synthetic routes demonstrate that this compound is a foundational building block for creating libraries of 3,3-disubstituted oxetanes, which are of significant interest in drug discovery programs acs.org.

Oxetanes as Bioisosteric Replacements and Their Influence on Drug-Like Properties

The oxetane (B1205548) ring has gained significant traction in medicinal chemistry as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while altering its physicochemical properties in a beneficial way nih.gov. Pioneering studies identified oxetanes as effective surrogates for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups nih.gov. The 3,3-disubstitution pattern, accessible from this compound, is particularly stable and effective in this role nih.gov. The replacement of a gem-dimethyl group with an oxetane introduces polarity and reduces lipophilicity without a significant change in molecular volume acs.org. Similarly, its ability to act as a hydrogen bond acceptor makes it a stable replacement for metabolically labile carbonyl groups acs.org.

| Common Functional Group | Bioisosteric Oxetane Replacement | Key Property Improvements | Reference |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity, improves solubility, enhances metabolic stability, reduces lipophilicity. | acs.orgnih.gov |

| Carbonyl (Ketone, Ester) | 3-Substituted Oxetane | Increases metabolic stability, maintains hydrogen-bond acceptor capability, chemically stable. | acs.org |

| Morpholine (B109124) | Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) | Metabolically robust analogue, can improve solubilizing ability. | acs.orgnih.gov |

Impact on Solubility, Metabolic Stability, and Lipophilicity

One of the most significant advantages of incorporating an oxetane moiety is its profound and positive impact on key drug-like properties. The introduction of this polar, four-membered ring can dramatically improve aqueous solubility, a critical factor for drug absorption and distribution nih.gov. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from four to over 4000, depending on the molecular context nih.gov.

| Property | Effect of Oxetane Incorporation | Rationale | Reference |

|---|---|---|---|

| Aqueous Solubility | Generally Increased | The polar oxygen atom and the ring's ability to act as a hydrogen bond acceptor enhance interactions with water. | nih.gov |

| Metabolic Stability | Generally Increased | Blocks sites of oxidative metabolism; the oxetane ring itself is robust. | acs.orgnih.gov |

| Lipophilicity (logP) | Generally Decreased | Introduction of a polar heterocyclic ring reduces the overall nonpolar character of the molecule. | acs.orgnih.gov |

Modulation of Basicity in Proximal Amine Functions

The incorporation of an oxetane ring near a basic amine function has a predictable and highly useful electronic effect. The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When an oxetane is placed adjacent to an amine, this effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering its pKa) nih.govnih.govmolecular-interactions.si. This modulation is significant; an oxetane positioned alpha to an amine can reduce the pKa by approximately 2.7 units. The effect diminishes with distance but remains notable at the beta (1.9 units) and gamma (0.7 units) positions. This ability to fine-tune basicity is a critical tool for medicinal chemists to optimize a drug candidate's properties, such as reducing off-target interactions with biological targets like the hERG channel or improving oral absorption by controlling the ionization state at physiological pH.

Role as Conformational Locks and Hydrogen-Bond Acceptors

The rigid, puckered structure of the oxetane ring allows it to act as a conformational lock connectjournals.com. By incorporating it into a flexible aliphatic chain, the oxetane can restrict the available conformations, which can pre-organize a molecule into the bioactive conformation required for binding to its biological target. This can lead to an increase in binding affinity and potency. A classic example is the oxetane ring in the anticancer drug Paclitaxel (Taxol), which helps to rigidify the molecule's structure connectjournals.com.

In addition to its conformational effects, the oxetane oxygen is an excellent hydrogen-bond acceptor. The strained C-O-C bond angle exposes the oxygen's lone pair of electrons, making them more available for hydrogen bonding than in larger, less strained cyclic ethers. Oxetanes are competitive hydrogen-bond acceptors compared to most carbonyl functional groups, such as ketones and esters. This property is crucial for molecular recognition and allows the oxetane ring to form key interactions with amino acid residues in the binding sites of proteins and other biological targets.

Development of Antiviral Compounds

The unique physicochemical properties imparted by the oxetane motif make it an attractive component in the design of antiviral agents invivogen.com. While specific antiviral compounds directly synthesized from this compound are not extensively documented in the reviewed literature, the strategic inclusion of oxetanes is a recognized approach in the field. The development of effective antivirals often requires optimizing properties such as solubility, cell permeability, and metabolic stability to ensure the drug reaches its target (e.g., viral enzymes or replication machinery) and maintains effective concentrations. The demonstrated ability of oxetanes to enhance these very properties makes building blocks like this compound valuable for the synthesis of new antiviral candidates nih.gov. By replacing metabolically labile groups or improving the solubility of a lead compound, the oxetane core can help overcome common hurdles in antiviral drug development.

Research into Inhibitors of Specific Biological Targets (e.g., Toll-like Receptors, Zipper Kinase)

The application of this compound and its derivatives extends to the development of inhibitors for specific biological targets implicated in a range of diseases. For example, oxetane-containing compounds have been successfully developed as potent inhibitors of kinases, a critical class of drug targets. Research has led to the discovery of oxetane-based inhibitors of Dual Leucine Zipper Kinase (DLK, or MAP3K12), which is involved in neurodegeneration.

Toll-like receptors (TLRs) represent another important class of targets, particularly in the context of inflammatory and autoimmune diseases. TLRs are key components of the innate immune system, and their dysregulation can lead to chronic inflammation. While the current literature does not highlight specific TLR antagonists derived from this compound, the pursuit of small-molecule TLR inhibitors is an active area of research. The property-enhancing benefits of the oxetane ring—improved solubility, metabolic stability, and defined three-dimensional structure—make it a highly promising scaffold for future exploration in the design of novel and selective TLR modulators.

Prodrug Design Utilizing the Hydroxyl Functionality of Oxetane Derivatives

The primary alcohol in this compound derivatives serves as a chemical handle for the synthesis of prodrugs, most commonly through the formation of ester bonds. Ester prodrugs are a well-established strategy to mask polar functional groups, such as hydroxyls and carboxylic acids, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes. Once absorbed, these ester linkages are susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma, liver, and other tissues, releasing the active drug at the desired site of action.

Detailed research in this area has focused on synthesizing various ester prodrugs and evaluating their stability, enzymatic hydrolysis rates, and resulting pharmacokinetic profiles. For instance, different acyl groups can be attached to the hydroxyl moiety of the oxetane derivative to fine-tune the prodrug's properties. The choice of the promoiety can significantly impact the rate of hydrolysis, with bulkier or electron-withdrawing groups generally slowing down the cleavage process.

A patent for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates outlines a synthetic pathway starting from [3-(bromomethyl)oxetan-3-yl]methanol. google.com In this process, the hydroxyl group is a key reactive site for subsequent chemical transformations, demonstrating its utility as a versatile anchor for building more complex molecules, a principle that directly applies to prodrug synthesis where various promoieties can be attached at this position. google.com

The following table illustrates hypothetical examples of ester prodrugs derived from an oxetane alcohol and the potential impact of the promoiety on their properties.

| Prodrug | Promoiety | Expected Rate of Hydrolysis | Potential Advantage |

| (3-(Hydroxymethyl)oxetan-3-yl)methyl acetate (B1210297) | Acetyl | Fast | Rapid release of the active drug |

| (3-(Hydroxymethyl)oxetan-3-yl)methyl pivalate | Pivaloyl | Slow | Sustained release of the active drug |

| (3-(Hydroxymethyl)oxetan-3-yl)methyl aminoacetate | Aminoacetyl | Variable (pH-dependent) | Improved solubility and potential for targeted delivery |

This table is illustrative and based on general principles of prodrug design. Actual properties would need to be determined experimentally.

The enzymatic hydrolysis of these ester prodrugs is a critical step in their mechanism of action. In vitro studies using plasma or liver microsomes are typically conducted to assess the rate and extent of conversion to the parent drug. These studies provide valuable data for predicting the in vivo performance of the prodrug. For example, the rate of appearance of the active drug and the disappearance of the prodrug are monitored over time, allowing for the calculation of key pharmacokinetic parameters such as the half-life of hydrolysis.

Applications in Materials Science Research

Utilization in Polymer Property Modification

The incorporation of (3-(Bromomethyl)oxetan-3-yl)methanol into polymer chains offers a strategic approach to modify and enhance their physical and chemical properties. The presence of the oxetane (B1205548) ring, along with the bromo and hydroxyl functionalities, allows for diverse chemical transformations to tailor polymer characteristics.

One of the primary methods for integrating this compound into a polymer backbone is through cationic ring-opening polymerization (CROP). The strained four-membered oxetane ring is susceptible to ring-opening, which allows for the formation of polyether chains. The polymerization can be initiated using a diol and a catalyst such as boron trifluoride etherate uni-muenchen.de. The hydroxymethyl group on this compound can participate in this polymerization, leading to the formation of hyperbranched polyethers mdpi.com. The degree of branching in such polymers has a significant impact on their properties, including viscosity and mechanical strength mdpi.com.

The bromomethyl group serves as a reactive pendant group along the polymer chain. This functionality can be chemically modified post-polymerization to introduce a wide array of other functional groups. For instance, the bromine atom can be substituted by nucleophiles to introduce functionalities such as azides, which are crucial for the development of energetic polymers researchgate.netresearchgate.net. This post-polymerization modification allows for a versatile platform where the properties of the base polymer can be finely tuned for specific applications.

The table below summarizes the key structural features of this compound and their roles in modifying polymer properties.

| Structural Feature | Role in Polymer Modification | Resulting Polymer Characteristics |

| Oxetane Ring | Enables cationic ring-opening polymerization for backbone formation. | Forms a polyether backbone; can lead to hyperbranched structures. |

| Hydroxymethyl Group | Can act as an initiation site for polymerization or a point for further chemical reaction. | Influences the degree of branching and cross-linking. |

| Bromomethyl Group | Provides a reactive site for post-polymerization modification. | Allows for the introduction of various functional groups to tailor properties. |

Development of Advanced Materials with Tailored Characteristics

The unique chemical attributes of this compound make it a key precursor in the synthesis of advanced materials, particularly energetic polymers. Energetic polymers are a class of materials that store a significant amount of chemical energy, which can be released rapidly. They are integral components of propellants and explosives at.ua.

The synthesis of energetic polymers often involves the introduction of explosophoric groups, such as azide (B81097) (–N₃) or nitrate (–ONO₂) groups, into the polymer structure. The bromomethyl functionality of this compound provides a convenient route for the introduction of the azide group via nucleophilic substitution researchgate.netresearchgate.net. The resulting azidomethyl-substituted polyoxetane is an energetic binder that can be used in solid rocket propellants researchgate.netresearchgate.net.

The general synthetic route to such energetic polymers involves the initial polymerization of the oxetane monomer, followed by the azidation of the pendant bromomethyl groups. This two-step process is often preferred as it avoids the handling of potentially unstable energetic monomers researchgate.net. The properties of the resulting energetic polymer, such as its thermal stability and energy output, can be tailored by copolymerizing this compound with other energetic or non-energetic oxetane monomers researchgate.netmdpi.com. This copolymerization strategy allows for the fine-tuning of the mechanical properties and energy content of the final material.

The table below outlines the steps and resulting characteristics in the development of energetic polymers from this compound.

| Synthesis Step | Description | Impact on Material Characteristics |

| Polymerization | Cationic ring-opening polymerization of this compound. | Forms a stable polyether backbone with reactive pendant bromomethyl groups. |

| Azidation | Nucleophilic substitution of the bromine atom with an azide group. | Introduces energetic azide functionalities, transforming the material into an energetic polymer. |

| Copolymerization | Polymerization with other oxetane monomers. | Allows for the tailoring of mechanical properties, thermal stability, and overall energy content. |

Bioconjugation Techniques Employing this compound

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to form a stable conjugate that retains the biological activity of its components libretexts.org. The reactive functional groups on this compound, particularly the bromomethyl group, present potential for its use as a linker in bioconjugation.

The bromomethyl group is an alkylating agent that can react with nucleophilic functional groups commonly found in biomolecules, such as the thiol groups (–SH) of cysteine residues in proteins biosyn.com. This reaction forms a stable thioether bond, effectively linking the oxetane-containing molecule to the protein nih.gov. While direct studies employing this compound in bioconjugation are not extensively documented in the reviewed literature, the reactivity of the bromomethyl group is a well-established principle in bioconjugation chemistry.

The general strategy would involve the reaction of the bromomethyl group of the oxetane derivative with a specific site on a biomolecule. The hydroxymethyl group on the oxetane could then be used for further functionalization, for example, by attaching a fluorescent dye or a drug molecule. The oxetane ring itself can improve the physicochemical properties of the resulting bioconjugate, such as its solubility and metabolic stability, which are desirable attributes in drug delivery and diagnostic applications nih.gov.

The table below illustrates the potential application of this compound in bioconjugation.

| Functional Group | Role in Bioconjugation | Potential Biomolecular Target | Resulting Linkage |

| Bromomethyl Group | Acts as an electrophile for covalent bond formation. | Thiol groups of cysteine residues in proteins. | Thioether bond. |

| Hydroxymethyl Group | Provides a site for secondary functionalization. | Can be reacted with carboxylic acids or activated esters. | Ester or ether linkage. |

| Oxetane Ring | Can enhance the properties of the bioconjugate. | N/A | Improves solubility and metabolic stability. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of (3-(Bromomethyl)oxetan-3-yl)methanol. ¹H NMR, in particular, provides precise information about the chemical environment of protons within a molecule.

In the ¹H NMR spectrum of the parent compound, this compound, distinct signals corresponding to the different proton groups are observed. A study by Reddy et al. reported the following chemical shifts in a CDCl₃ solvent: a singlet for the four protons of the oxetane (B1205548) ring at approximately 4.45 ppm, a singlet for the two protons of the hydroxymethyl group (CH₂OH) at 4.00 ppm, and a singlet for the two protons of the bromomethyl group (CH₂Br) at 3.70 ppm. A broad singlet corresponding to the hydroxyl proton (OH) also appears at around 2.6 ppm connectjournals.com.

When this compound is converted into its derivatives, such as (3-(phenoxymethyl)oxetan-3-yl)methanol, shifts in the ¹H NMR signals are observed. For this phenoxy derivative, the signals for the oxetane ring protons appear as a multiplet at 4.40 ppm, the CH₂OH protons as a singlet at 3.60 ppm, and the newly formed aryloxymethyl (CH₂OAr) protons as a singlet at 4.10 ppm. Aromatic protons introduce new signals in the 6.90-7.30 ppm range connectjournals.com. Further derivatization, for instance, the conversion of the alcohol to a carboxylic acid, leads to predictable changes in the spectrum, such as the disappearance of the CH₂OH signal and the appearance of signals corresponding to the modified structure connectjournals.com.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative connectjournals.com

| Proton Group | This compound | (3-(Phenoxymethyl)oxetan-3-yl)methanol |

|---|---|---|

| Oxetane Ring (-CH₂-O-CH₂-) | 4.45 (s, 4H) | 4.40 (m, 4H) |

| -CH₂OH | 4.00 (s, 2H) | 3.60 (s, 2H) |

| -CH₂Br | 3.70 (s, 2H) | - |

| -CH₂OAr | - | 4.10 (s, 2H) |

| -OH | 2.6 (bs, 1H) | Not specified |

| Aromatic (ArH) | - | 6.90-7.30 (m, 5H) |

Data recorded in CDCl₃. s = singlet, m = multiplet, bs = broad singlet.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, MS provides confirmation of their successful synthesis by identifying the molecular ion peak.

The mass spectrum of this compound shows a molecular ion peak (M+1) at m/z 182, which corresponds to its molecular weight of 181.03 g/mol connectjournals.comnih.gov. This accurate mass measurement is critical for verifying the compound's identity.

In the analysis of its derivatives, mass spectrometry continues to be a key validation tool. For example, the phenoxy derivative, (3-(phenoxymethyl)oxetan-3-yl)methanol, displays a molecular ion peak (M+1) at m/z 195, confirming the addition of the phenoxy group connectjournals.com. Similarly, the corresponding carboxylic acid derivative shows an (M+1) peak at m/z 208 connectjournals.com. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be observable in the mass spectra of these compounds, providing further structural confirmation. While detailed fragmentation patterns are not extensively reported in the literature, they would typically involve cleavage of the C-Br bond, loss of the hydroxymethyl group, and fragmentation of the oxetane ring.

Table 2: Molecular Ion Peaks from Mass Spectrometry for this compound and its Derivatives connectjournals.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z (M+1) |

|---|---|---|---|

| This compound | C₅H₉BrO₂ | 181.03 | 182 |

| (3-(Phenoxymethyl)oxetan-3-yl)methanol | C₁₁H₁₄O₃ | 194.23 | 195 |

Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the synthesis and derivatization of this compound, IR spectroscopy serves as a quick and effective method to monitor the reaction progress by observing the appearance or disappearance of characteristic absorption bands.

The IR spectrum of this compound exhibits a prominent, broad absorption peak around 3360 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group connectjournals.com. The presence of the oxetane ring is typically confirmed by C-O-C stretching vibrations in the fingerprint region (around 980-1150 cm⁻¹).

Upon conversion to derivatives, the IR spectrum changes accordingly. For instance, in the spectrum of (3-(phenoxymethyl)oxetan-3-yl)methanol, the broad O-H stretch is retained (around 3400 cm⁻¹), confirming the alcohol functionality is still present connectjournals.com. When this alcohol is oxidized to a carboxylic acid, the broad O-H band of the alcohol is replaced by a very broad O-H stretch characteristic of a carboxylic acid (centered around 3000 cm⁻¹) and a strong, sharp absorption peak appears around 1640-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration connectjournals.com. This provides clear evidence of the functional group transformation.

Table 3: Key IR Absorption Bands for this compound and a Derivative connectjournals.com

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 3-(Phenoxymethyl)oxetane-3-carboxylic acid (cm⁻¹) |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | ~3360 (broad) | - |

| Carboxylic Acid (-OH) | O-H Stretch | - | ~3310 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | - | ~1640 (strong) |

X-ray Crystallography of this compound Derivatives

X-ray crystallography of the parent, unsubstituted oxetane reveals a strained four-membered ring system acs.org. The internal bond angles deviate significantly from the ideal tetrahedral angle of 109.5°.

Based on X-ray data for oxetane, the following structural parameters are expected for the oxetane ring in derivatives of this compound acs.orgbeilstein-journals.org:

C-O Bond Length: Approximately 1.46 Å.

C-C Bond Length: Approximately 1.53 Å.

C-O-C Bond Angle: Approximately 90.2°.

C-C-O Bond Angle: Approximately 92.0°.

C-C-C Bond Angle: Approximately 84.8°.

These values highlight the inherent ring strain. The introduction of bulky substituents at the C3 position, as in this compound derivatives, can cause minor distortions in these bond lengths and angles to alleviate steric hindrance.

Table 4: Typical Bond Lengths and Angles in the Oxetane Ring System from X-ray Crystallography acs.orgbeilstein-journals.org

| Parameter | Value |

|---|---|

| C-O Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

| C-O-C Bond Angle | ~90.2° |

| C-C-O Bond Angle | ~92.0° |

Contrary to early assumptions of planarity, X-ray analysis has definitively shown that the oxetane ring is not flat but exists in a puckered conformation beilstein-journals.org. This puckering helps to relieve some of the torsional strain that would be present in a planar structure. The degree of puckering can be quantified by a puckering angle.

For the unsubstituted oxetane, a small puckering angle of 8.7° was calculated from X-ray data at 140 K beilstein-journals.org. The introduction of substituents on the ring can significantly influence this puckering. Substituents increase unfavorable eclipsing interactions, which often results in a more puckered conformation to move the substituents further apart acs.org. For example, crystallographic studies of the insecticide EDO, which contains a substituted oxetane ring, revealed a more pronounced puckering angle of 16° acs.org. Therefore, it is expected that derivatives of this compound would also exhibit a non-planar, puckered oxetane ring conformation, with the exact puckering angle being dependent on the nature and size of the substituents at the C3 position and their interactions in the crystal lattice.

Computational Chemistry Studies

Molecular Modeling and Conformational Landscape Analysis

The four-membered oxetane (B1205548) ring is inherently strained, with a ring strain energy of approximately 106 kJ/mol. researchgate.net This strain influences its geometry, which is not planar. Unsubstituted oxetane adopts a puckered conformation to alleviate eclipsing interactions between adjacent hydrogen atoms. The introduction of substituents at the 3-position, as in (3-(Bromomethyl)oxetan-3-yl)methanol, significantly impacts the ring's conformational preferences.

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, are used to explore the conformational landscape of substituted oxetanes. rsc.orgresearchgate.net These studies reveal that the degree of ring puckering is sensitive to the nature and orientation of the substituents. For 3,3-disubstituted oxetanes, the steric bulk of the substituents plays a crucial role in determining the most stable conformation. The substituents can adopt axial or equatorial positions relative to the puckered ring, leading to different energetic states.

Molecular modeling can predict the preferred conformations by calculating the relative energies of different conformers. For this compound, the primary conformations would involve different rotational orientations (rotamers) of the bromomethyl and methanol groups. The interplay of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen or the bromine atom, would dictate the lowest energy structure. Computational analyses have shown that the oxetane ring can act as a conformational lock, rigidifying the structure, which can be a desirable feature in medicinal chemistry. acs.org

Table 1: Representative Conformational Data for Substituted Oxetanes

| Parameter | Unsubstituted Oxetane | 3,3-Disubstituted Oxetane (General) |

|---|---|---|

| Ring Conformation | Puckered | Puckered |

| Puckering Angle | ~10-16° acs.org | Varies with substituent size |

| Key Dihedral Angles | Dependent on puckering | Influenced by substituent orientation (axial/equatorial) |

| Energy Barrier to Inversion | Low | Higher, dependent on substituents |

Investigation of Reaction Mechanisms Involving the Oxetane Ring

Computational methods are instrumental in elucidating the mechanisms of reactions involving the strained oxetane ring. The ring-opening of oxetanes is a key reaction class that has been investigated theoretically. These reactions typically proceed via nucleophilic attack, often under acidic conditions to activate the ring oxygen.

DFT and other quantum mechanical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. rsc.org For example, studies on the acid-catalyzed ring-opening of oxetanes have computationally modeled the protonation of the ether oxygen, followed by the nucleophilic attack at one of the ring carbons (typically C2 or C4). The calculations help to predict the regioselectivity of the ring-opening, which is influenced by electronic and steric factors of the substituents.

In the case of this compound, computational studies could predict the most likely site of nucleophilic attack and the stereochemical outcome of the reaction. Theoretical studies have shown that the stability of 3,3-disubstituted oxetanes is generally higher than other substitution patterns because the substituents can sterically hinder the approach of a nucleophile to the antibonding orbitals of the C-O bonds. nih.gov

Furthermore, computational studies have explored the mechanism of oxetane polymerization. rsc.orgresearchgate.net These studies, often using DFT, have detailed the step-by-step process of cationic ring-opening polymerization, where the oxygen atom of one oxetane molecule attacks a carbon atom of a protonated oxetane. rsc.org The calculations provide insights into the reaction kinetics by determining the activation energies for the initiation and propagation steps. rsc.org

Table 2: Computationally Investigated Reaction Parameters for Oxetane Ring-Opening

| Reaction Type | Computational Method | Key Findings |

|---|---|---|

| Acid-Catalyzed Hydrolysis | DFT (B3LYP) | Determination of transition state structures and activation barriers for nucleophilic attack. |

| Cationic Polymerization | DFT, ab initio (MP2) rsc.org | Elucidation of the chain growth mechanism and calculation of low activation energy for the initial step. rsc.org |

| Reductive Dimerization | DFT | Mechanistic insights into reactions catalyzed by transition metals. researchgate.net |

Prediction and Analysis of Physicochemical Parameters for Oxetane Derivatives

Computational chemistry is widely used to predict the physicochemical properties of novel molecules, which is a critical aspect of drug discovery and materials science. nih.gov For oxetane derivatives, including this compound, various properties can be calculated in silico. These predictions are valuable for prioritizing synthetic targets and for understanding structure-property relationships.

Methods such as Quantitative Structure-Property Relationships (QSPR) and direct calculations based on molecular structure are employed. nih.gov Properties like lipophilicity (logP), aqueous solubility (logS), pKa, and metabolic stability can be estimated. The introduction of an oxetane ring into a molecule is known to influence these properties. For instance, the polar nature of the oxetane ether can improve solubility, while its presence can also block sites of metabolism. nih.gov

DFT calculations can be used to determine electronic properties such as molecular electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are related to reactivity and intermolecular interactions. The strain energy of the oxetane ring can also be calculated using methods like homodesmotic reactions. nih.gov

Table 3: Predicted Physicochemical Properties for Representative Oxetane Scaffolds

| Property | Oxetane | 3-hydroxymethyloxetane | General 3,3-disubstituted oxetane |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 58.08 | 88.11 nih.gov | Varies |

| Calculated logP | -0.3 | -0.6 nih.gov | Influenced by substituents |

| Polar Surface Area (Ų) | 9.23 | 29.5 nih.gov | Dependent on functional groups |

| Hydrogen Bond Acceptors | 1 | 2 | Varies |

| Hydrogen Bond Donors | 0 | 1 | Varies |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (3-(Bromomethyl)oxetan-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves oxetane ring formation and functionalization. A common approach includes:

Oxetane Ring Construction : Cyclization of a diol precursor (e.g., 3-hydroxymethyloxetane) using bromomethylation agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ or CHCl₃ .

Hydroxyl Group Protection : Protecting the hydroxymethyl group with silylating agents (e.g., tert-butyldiphenylsilyl chloride) to prevent undesired side reactions during bromination .

Optimization involves adjusting reaction parameters (temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example, lower temperatures (0–25°C) reduce bromine elimination, while polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. How does the bromomethyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitutions (SN2 mechanisms). Key steps include:

Nucleophile Selection : Use nucleophiles like sodium methoxide (for methoxy derivatives) or amines (for amino-functionalized products) in polar solvents (e.g., DMF or THF) .

Kinetic Control : Maintain low temperatures (−20°C to 0°C) to favor primary substitution products over elimination byproducts (e.g., oxetane ring opening) .

Monitoring progress via TLC or HPLC ensures reaction completion and minimizes side reactions .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for enzyme inhibition?

- Methodological Answer : The compound’s oxetane ring and bromomethyl group make it a versatile intermediate:

Ring-Opening Functionalization : React with thiols or amines to generate sulfides or secondary amines, which can mimic natural substrates in enzyme active sites (e.g., protease inhibitors) .

Biotransformation Studies : Use cytochrome P450 assays to evaluate metabolic stability, as oxetanes are known to resist oxidative degradation compared to larger rings .

Structure-activity relationship (SAR) studies often pair this compound with computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .

Q. How can computational modeling resolve contradictions in experimental data on the compound’s stability under acidic conditions?

- Methodological Answer : Discrepancies in stability studies (e.g., conflicting hydrolysis rates) arise from protonation states and solvent effects. Address this via:

Density Functional Theory (DFT) : Calculate activation energies for oxetane ring opening under varying pH. For example, protonation at the oxygen atom lowers the energy barrier, accelerating hydrolysis .

Solvent Modeling : Use COSMO-RS simulations to predict solvation effects in aqueous vs. non-polar solvents, explaining divergent experimental observations .

Validate models with kinetic experiments (e.g., NMR monitoring of ring-opening kinetics in D₂O vs. CDCl₃) .

Q. What advanced spectroscopic techniques characterize the compound’s halogen-bonding interactions in biological systems?

- Methodological Answer : The bromine atom participates in halogen bonding with electron-rich residues (e.g., tyrosine or histidine). Key methods include:

X-ray Crystallography : Resolve Br···O/N interactions in co-crystals with proteins (e.g., human carbonic anhydrase II) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors like G-protein-coupled receptors (GPCRs) .

Pair with ²H/⁸¹Br NMR to probe electronic environments during binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。